Boc-D-2-Fluoro-4-chlorophe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

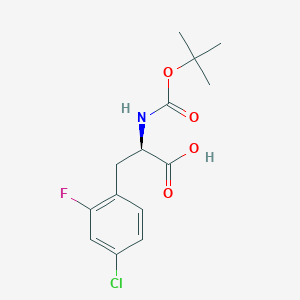

Boc-D-2-Fluoro-4-chlorophe is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a chlorine atom attached to a phenyl ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-2-Fluoro-4-chlorophe typically involves the protection of the amino group of D-2-Fluoro-4-chlorophenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Boc-D-2-Fluoro-4-chlorophe undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents.

Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group, often in the presence of a scavenger like triethylsilane.

Major Products Formed

Substitution Reactions: Products include substituted phenylalanine derivatives.

Deprotection Reactions: The major product is D-2-Fluoro-4-chlorophenylalanine.

Aplicaciones Científicas De Investigación

Boc-D-2-Fluoro-4-chlorophe has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of Boc-D-2-Fluoro-4-chlorophe involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The fluorine and chlorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

Boc-D-2-Chloro-4-fluorophe: Similar structure but with the positions of fluorine and chlorine atoms reversed.

Boc-D-2-Fluoro-4-bromophe: Similar structure but with a bromine atom instead of a chlorine atom.

Boc-D-2-Fluoro-4-iodophe: Similar structure but with an iodine atom instead of a chlorine atom.

Uniqueness

Boc-D-2-Fluoro-4-chlorophe is unique due to the specific positioning of the fluorine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions. This makes it a valuable compound in the synthesis of pharmaceuticals and other complex organic molecules.

Actividad Biológica

Boc-D-2-Fluoro-4-chlorophenylalanine is a modified amino acid that incorporates fluorine and chlorine substituents into its structure. These modifications can significantly influence its biological activity, particularly in enzyme interactions and receptor binding. This article explores the biological activity of Boc-D-2-Fluoro-4-chlorophenylalanine, focusing on its synthesis, properties, and applications in medicinal chemistry.

Boc-D-2-Fluoro-4-chlorophenylalanine features a 2-fluoro and a 4-chloro substitution on the phenyl ring, which alters its electronic properties. The presence of these halogens can enhance the stability of the compound against enzymatic degradation, making it a valuable building block in peptide synthesis. The synthesis typically involves solid-phase peptide synthesis (SPPS) methods, where the Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino functionality during coupling reactions.

Biological Activity

The biological activity of Boc-D-2-Fluoro-4-chlorophenylalanine can be categorized into several key areas:

-

Enzyme Interactions :

- The introduction of fluorine and chlorine atoms can influence binding affinities to various enzymes. Fluorinated compounds often exhibit altered binding characteristics compared to their non-fluorinated counterparts, potentially leading to enhanced efficacy or reduced side effects in therapeutic applications.

- Research indicates that fluorinated derivatives can stabilize enzyme-substrate complexes, thereby enhancing catalytic efficiency. For instance, studies involving 19F NMR have shown that fluorinated substrates can provide insights into local solvation environments within enzyme active sites .

-

Receptor Binding :

- The unique electronic properties imparted by the halogen substitutions may also affect how Boc-D-2-Fluoro-4-chlorophenylalanine interacts with specific receptors. This is particularly relevant in drug design where targeting specific receptors is crucial for therapeutic effectiveness.

- Investigations into structure-activity relationships (SAR) demonstrate that modifications on the phenyl ring can significantly impact receptor affinity and selectivity, making them valuable in the development of new therapeutic agents.

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Case Study: Enzyme Binding Affinity

In a study examining the binding affinity of various fluorinated phenylalanines to key metabolic enzymes, Boc-D-2-Fluoro-4-chlorophenylalanine demonstrated a significant increase in binding stability compared to non-fluorinated analogs. This was attributed to enhanced hydrophobic interactions facilitated by the fluorine atom .

Propiedades

IUPAC Name |

(2R)-3-(4-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTXFWANMGZCPG-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.